fmoc-Cysteinol(acm)

Übersicht

Beschreibung

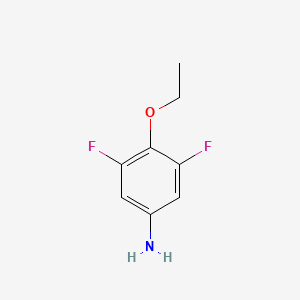

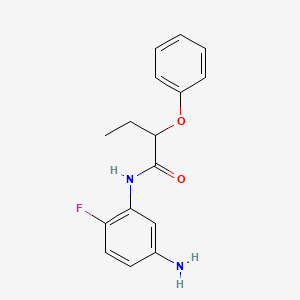

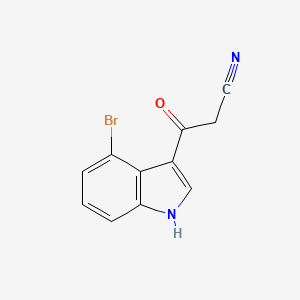

Fmoc-Cysteinol(acm) is a chemical compound with the empirical formula C21H22N2O5S . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides .

Synthesis Analysis

Fmoc-Cysteinol(acm) is synthesized using Fmoc solid-phase peptide synthesis . The choice of the most appropriate sulfhydryl protecting group is crucial as a poor choice can lead to difficulties during synthesis or subsequent disulfide bond formation . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended as it is labile to TFA and is therefore removed during the normal cleavage procedure .

Molecular Structure Analysis

The fmoc-Cysteinol(acm) molecule contains a total of 54 bonds. There are 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .

Physical And Chemical Properties Analysis

Fmoc-Cysteinol(acm) has a molecular weight of 414.5 g/mol . It is a powder form substance . The melting point is 147-150 °C .

Wissenschaftliche Forschungsanwendungen

1. Application in Peptide and Protein Science

- Summary of Application : Fmoc-Cysteinol(acm) is used in the synthesis of peptides and proteins. The cysteine thiol group’s protecting group chemistry has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results or Outcomes : The outcomes of these applications are the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins .

2. Application in Automated Fmoc-based Synthesis

- Summary of Application : Fmoc-Cysteinol(acm) is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This methodology enables access to peptide thioester surrogates .

- Results or Outcomes : The outcome of this application is the successful synthesis of peptide thioester surrogates .

Safety And Hazards

Zukünftige Richtungen

The future directions of Fmoc-Cysteinol(acm) are likely to continue in the field of peptide synthesis, particularly in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . As our understanding of peptide and protein chemistry continues to grow, so too will the applications and methodologies associated with Fmoc-Cysteinol(acm) .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

fmoc-Cysteinol(acm) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)